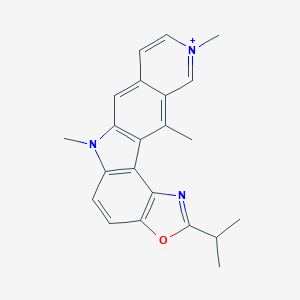

Isopropyl-opc

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

104393-91-1 |

|---|---|

Molecular Formula |

C22H22N3O+ |

Molecular Weight |

344.4 g/mol |

IUPAC Name |

11,17,20-trimethyl-5-propan-2-yl-6-oxa-4,11-diaza-17-azoniapentacyclo[10.8.0.02,10.03,7.014,19]icosa-1(12),2(10),3(7),4,8,13,15,17,19-nonaene |

InChI |

InChI=1S/C22H22N3O/c1-12(2)22-23-21-18(26-22)7-6-16-20(21)19-13(3)15-11-24(4)9-8-14(15)10-17(19)25(16)5/h6-12H,1-5H3/q+1 |

InChI Key |

VCRAZSIGEHCCTE-UHFFFAOYSA-N |

SMILES |

CC1=C2C=[N+](C=CC2=CC3=C1C4=C(N3C)C=CC5=C4N=C(O5)C(C)C)C |

Canonical SMILES |

CC1=C2C=[N+](C=CC2=CC3=C1C4=C(N3C)C=CC5=C4N=C(O5)C(C)C)C |

Other CAS No. |

104393-91-1 |

Synonyms |

2-isopropyl-7,10,12-trimethyl-6H-(1,3)oxazolo(5,4c)pyrido(3,4-g)carbazole isopropyl-OPC |

Origin of Product |

United States |

Ii. Synthetic Methodologies and Chemical Transformations of Isopropyl Opcs

Strategies for Carbon-Phosphorus Bond Formation in Isopropyl-Containing Architectures

The formation of a direct carbon-phosphorus (C-P) bond is a key step in synthesizing many organophosphorus compounds with isopropyl groups. Early examples of compounds featuring a direct C-P bond include methyl-, ethyl-, and isopropylphosphonic acids, obtained through the oxidation of corresponding phosphines mdpi.com. Modern approaches involve various catalytic and nucleophilic strategies.

Nucleophilic phosphorylation typically involves the reaction of a phosphorus nucleophile with an electrophilic carbon center. In the context of isopropyl-containing structures, this can involve the use of phosphorylated reagents to introduce a phosphorus atom onto an isopropyl-bearing molecule or the reaction of phosphorus nucleophiles with isopropyl esters or halides. For instance, nucleophilic addition of dialkyl phosphite (B83602) anions to carbonyl derivatives is a known method for preparing α-functionalized C-phosphonates researchgate.net. While the search results did not provide specific examples of nucleophilic phosphorylation directly on an isopropyl ester to form a C-P bond on the ester alkyl chain, this general strategy is relevant for forming C-P bonds adjacent to or within isopropyl-containing structures.

Alkylation and arylation reactions are fundamental methods for forming C-P bonds. These reactions can involve the coupling of organophosphorus compounds with alkyl or aryl halides or other electrophiles, where the isopropyl group is either part of the phosphorus component or the organic fragment being coupled.

Palladium-catalyzed reactions have been explored for C-P bond formation in isopropyl-containing phosphorus compounds. For example, enantiomerically pure isopropyl methylphosphinates can be obtained through palladium-catalyzed coupling with alkenyl bromides researchgate.net. Similarly, palladium-catalyzed allylation of diphenylphosphine (B32561) oxide with allyl carbonates, including those that could potentially lead to isopropyl-containing structures, has been reported as a method for C-P bond formation sci-hub.se.

Copper-catalyzed arylation of secondary phosphine (B1218219) oxides (SPOs) using diaryliodonium salts has also been shown to be effective for synthesizing P-stereogenic organophosphorus compounds, with cyclopropyl- and isopropyl-substituted SPOs yielding products in excellent yields acs.org.

Another approach involves the alkylation and arylation of trivalent phosphorus compounds, such as phosphines, which can react with alkyl halides to form phosphonium (B103445) salts mdpi.comwikipedia.org. Metal phosphides, easily obtained by cleaving C-P bonds in phosphines, can also undergo alkylation and arylation mdpi.com. These methods can be applied to synthesize isopropyl-substituted phosphines and related compounds.

Furthermore, copper-catalyzed aerobic oxidative cross-coupling reactions between aryl amines and dialkyl H-phosphonates (including di-isopropyl H-phosphonate) have been reported for the synthesis of phosphoramidates, forming a P-N bond, which is related to organophosphorus chemistry nih.gov.

Nucleophilic Phosphorylation Routes for Isopropyl Esters

Esterification and Transesterification Reactions Utilizing Isopropyl Alcohol

Isopropyl esters are commonly synthesized through the esterification of carboxylic acids with isopropyl alcohol or via transesterification reactions.

Esterification of carboxylic acids with isopropyl alcohol is a reversible reaction that can be catalyzed by various acids, bases, or enzymes.

Catalytic Approaches:

Acid Catalysis: Mineral acids like sulfuric acid are effective catalysts for the esterification of fatty acids and other carboxylic acids with isopropyl alcohol researchgate.netbuu.ac.th. Acid ion exchangers of the sulfonic acid type have also been used in continuous processes for the synthesis of isopropyl esters of carboxylic acids google.com. Heterogeneous acid catalysts, such as Amberlyst resins, are employed in batch and fixed-bed reactors for the esterification of acetic acid with isopropyl alcohol rasayanjournal.co.inacs.orgacs.org.

Base Catalysis: Inorganic bases like potassium hydroxide (B78521) (KOH) are effective catalysts for the transesterification of vegetable oils (triglycerides) with isopropanol (B130326) to produce fatty acid isopropyl esters ui.ac.idresearchgate.netui.ac.id. Sodium methoxide (B1231860) has also been used as a catalyst in the transesterification of isopropyl acetate (B1210297) with methanol (B129727) researchgate.net.

Enzymatic Catalysis: Lipases, such as immobilized Candida antarctica lipase (B570770) (Novozym 435) or Lipase B, are utilized as biocatalysts for the esterification of fatty acids like lauric acid and myristic acid with isopropyl alcohol, often in solvent-free systems ekb.eggoogle.comresearchgate.net. Enzymatic methods can offer advantages in terms of selectivity and milder reaction conditions.

Metal Catalysis: Metal-containing catalysts, such as zinc acetate supported on modified silica (B1680970) researchgate.net and scandium triflate organic-chemistry.org, have been explored for esterification and transesterification reactions involving isopropyl alcohol.

Non-Catalytic Approaches:

While catalytic methods are prevalent for achieving practical reaction rates and yields, the basic esterification reaction between a carboxylic acid and isopropyl alcohol can occur without a catalyst, albeit much slower and typically requiring higher temperatures to reach equilibrium. The search results primarily highlight catalyzed processes for efficiency.

Transesterification, the reaction between an ester and an alcohol to form a new ester and a new alcohol, is also a common route to isopropyl esters, particularly starting from methyl or ethyl esters and reacting them with isopropyl alcohol revistadechimie.ro. This reaction is also typically acid or base catalyzed revistadechimie.ro.

Both batch and continuous flow reactor systems are employed for the synthesis of isopropyl esters and in transesterification reactions involving isopropyl alcohol.

Batch Reactor Systems:

Batch reactors are widely used for laboratory-scale synthesis and in some industrial processes. Studies on the kinetics of esterification of acetic acid with isopropyl alcohol have been conducted in isothermal batch reactors using solid resin catalysts dntb.gov.ua. Enzymatic esterification of lauric acid with isopropyl alcohol has also been performed in closed batch reactors ekb.eg. Optimization studies in batch reactors investigate parameters such as temperature, catalyst loading, molar ratio of reactants, and reaction time to maximize yield and conversion ekb.egdntb.gov.ua. Techniques like pervaporation can be coupled with batch reactors to remove water and shift the equilibrium towards product formation, significantly enhancing conversion researchgate.netresearchgate.net.

Continuous Flow Reactor Systems:

Continuous flow systems offer advantages for large-scale production, including better process control, heat transfer, and potentially higher yields and purity. The synthesis of isopropyl esters by reacting propylene (B89431) with carboxylic acids over acid ion exchangers can be carried out continuously in parallel flow reactors google.com. Continuous oscillatory baffled reactors have been studied for the esterification of palm fatty acid distillate with isopropanol buu.ac.th. Reactive distillation, a process combining reaction and separation in a single unit, is effectively used for reversible reactions like esterification and transesterification involving isopropyl alcohol, allowing for continuous removal of products (like water or a lower-boiling alcohol) to drive the reaction to completion researchgate.netrevistadechimie.rochimia.ch. Microwave irradiation can also be applied in continuous flow systems to intensify transesterification reactions involving isopropanol mdpi.com.

Table 1 summarizes some examples of esterification and transesterification reactions involving isopropyl alcohol and their associated conditions and outcomes from the search results.

| Reaction | Reactants | Catalyst | Conditions | Key Findings / Yield | Source |

| Transesterification to Fatty Acid Isopropyl Esters | Crude Palm Oil + Isopropanol | KOH | Microwave, 1:11 molar ratio (CPO:IPA), 0.2% KOH, 5 min, 70°C | 80.5% yield | ui.ac.idui.ac.id |

| Esterification to Isopropyl Laurate | Lauric Acid + Isopropyl Alcohol | Immobilized C. antarctica Lipase (Novozym 435) | Batch reactor, 15:1 molar ratio (IPA:LA), 4% enzyme, 10% molecular sieves, 60°C, 2.5 h | 91% conversion | ekb.eg |

| Esterification to Isopropyl Esters of Carboxylic Acids | Propylene + Carboxylic Acid (up to C20) | Sulfonic acid ion exchanger | Continuous parallel flow, with mineral acid additive | Improved catalyst life | google.com |

| Esterification to Isopropyl Myristate | Myristic Acid + Isopropyl Alcohol | Lipase B | Fixed bed reactor, 3.5:1 molar ratio (IPA:Myristic Acid), 65°C, coupled with pervaporation | Up to 97.5% conversion | google.com |

| Esterification to Isopropyl Acetate | Acetic Acid + Isopropyl Alcohol | Sulfuric acid | Pervaporation reactor, 50-80°C, various reactant ratios, 0.089-0.447 kmol/m³ catalyst | Enhanced conversion | researchgate.netresearchgate.net |

| Esterification to Isopropyl Myristate and Palmitate | Myristic Acid/Palmitic Acid + Isopropyl Alcohol | Amberlyst-46 | Microwave, various molar ratios, catalyst wt%, time, power | Max conversion/yield dependent on conditions | rasayanjournal.co.in |

| Transesterification to Isopropyl Lactate (B86563) | Methyl Lactate + Isopropanol | Acid or base catalysis (general) | Reactive distillation | Improved conversion | revistadechimie.ro |

| Esterification to Isopropyl Acetate | Acetic Acid + Isopropyl Alcohol | Indion 140 (solid resin) | Isothermal batch reactor, 333.15-363.15 K, various parameters | Kinetic study | dntb.gov.ua |

| Esterification of Palm Fatty Acid Distillate | PFAD + Isopropanol | Sulfuric acid | Continuous oscillatory baffled reactor | FFA conversion studied | buu.ac.th |

Catalytic and Non-Catalytic Approaches in Ester Synthesis

Preparation of Specific Isopropyl-Containing Esters and Peroxides

Beyond the general methods, specific procedures exist for preparing particular isopropyl esters and peroxides.

Isopropyl esters of fatty acids, such as isopropyl myristate and isopropyl palmitate, are synthesized through the esterification of the corresponding fatty acids with isopropyl alcohol, often catalyzed by acids, bases, or enzymes as discussed above rasayanjournal.co.ingoogle.comchimia.ch. These esters are used in various applications.

Isopropyl acetate is synthesized by the esterification of acetic acid with isopropyl alcohol, commonly using acid catalysts in batch or continuous reactors, sometimes coupled with pervaporation or reactive distillation to enhance conversion acs.orgresearchgate.netdntb.gov.uaresearchgate.net.

Isopropyl lactate can be prepared by the transesterification of methyl lactate with isopropanol, effectively carried out using reactive distillation revistadechimie.ro.

Synthesis of Isopropyl Palmitate (IPP)

Isopropyl palmitate (IPP) is an ester derived from palmitic acid and isopropanol. Its synthesis can be achieved through several methods, including traditional acid-catalyzed esterification and enzymatic approaches.

One common method involves the reaction of palmitic acid with propan-2-ol in the presence of an acid catalyst. chemicalbook.comprocurementresource.com High-purity IPP can also be produced commercially via enzymatic esterification at low temperatures. chemicalbook.com

Another synthetic route involves the reaction of palmitic acid, thionyl chloride, and isopropyl alcohol. This method has been studied to understand the reaction kinetics and mechanism, providing a theoretical basis for scale-up and continuous production. sci-hub.se The synthesis can involve a two-step noncatalytic method in a liquid phase system, which has been reported to afford a high conversion rate with minimal side reactions. sci-hub.se This noncatalytic approach involves palmitic acid acylation followed by palmitoyl (B13399708) chloride alcoholysis, proceeding via a tetrahedral mechanism. sci-hub.se

Microwave irradiation has also been employed to synthesize isopropyl palmitate from palmitic acid and isopropyl alcohol, utilizing Ce(SO4)2/SiO2 as a catalyst and 3A molecular sieve for dehydration. researchgate.net Optimal conditions for this method include a molar ratio of isopropyl alcohol to palmitic acid of 6:1, a weight ratio of catalyst to palmitic acid of 1:5, microwave power of 300 W, and an irradiation time of 30 minutes, resulting in yields exceeding 90.4%. researchgate.net

Transesterification of methyl palmitate with isopropanol is another approach for IPP synthesis. This process can be conducted in a flow reactor with a solid acid catalyst, such as Zr(SO4)2/SiO2, adhered to the reactor. google.com The reaction involves mixing methyl palmitate and isopropanol in a specific ratio, heating the mixture, and controlling the pressure while continuously separating the methanol byproduct. google.com

Key synthetic methods for Isopropyl Palmitate are summarized below:

| Method | Reactants | Catalyst/Conditions | Key Features |

| Acid-Catalyzed Esterification | Palmitic acid, Propan-2-ol | Acid catalyst (e.g., sulfuric acid) | Traditional method. chemicalbook.comprocurementresource.com |

| Enzymatic Esterification | Palmitic acid, Propan-2-ol | Enzyme | Low temperature, high purity. chemicalbook.com |

| Thionyl Chloride Method | Palmitic acid, SOCl2, Isopropanol | - | Two-step, noncatalytic liquid phase. sci-hub.se |

| Microwave-Assisted Esterification | Palmitic acid, Isopropyl alcohol | Ce(SO4)2/SiO2, Microwave irradiation | Efficient, high yield under optimal conditions. researchgate.net |

| Transesterification of Methyl Palmitate | Methyl palmitate, Isopropanol | Solid acid catalyst (e.g., Zr(SO4)2/SiO2) | Flow reactor, continuous methanol separation. google.com |

Synthetic Routes to Isopropyl Cyclopropane (B1198618) Carboxylate

Isopropyl cyclopropane carboxylate is a cyclopropane derivative containing an isopropyl ester group. Synthetic routes to this compound often involve the construction of the cyclopropane ring or the esterification of cyclopropane carboxylic acid with isopropanol.

One method for synthesizing cyclopropane carboxylates involves using gamma-chloro butyrate (B1204436) as a raw material and a sodium alkoxide or potassium alkoxide as a condensing agent in a solvent like toluene. google.com The reaction is typically carried out at temperatures between 70 and 130 °C. google.com This process is reported to have a high reaction yield and advantages such as slight corrosion of the condensing agent to the apparatus. google.com

Another approach to cyclopropane synthesis involves the reaction of sodium hydroxide and methyltri-butyl ammonium (B1175870) chloride with a starting material containing the cyclopropane carboxylate structure, where R is isopropyl. chemicalbook.com The reaction is conducted at a controlled temperature with stirring, followed by filtration, rectification, and separation to obtain the product. chemicalbook.com

More advanced methods for cyclopropane formation, which could potentially be adapted for the synthesis of isopropyl cyclopropane carboxylate, include palladium-catalyzed cross-coupling reactions and hydrogen-borrowing catalysis for the α-cyclopropanation of ketones followed by conversion to carboxylic acids. organic-chemistry.orgacs.org Stereoselective cyclopropanation reactions using catalysts like rhodium complexes have also been developed to yield cyclopropane carboxylates with controlled stereochemistry. organic-chemistry.org

Preparation of Isopropyl Peroxide

Isopropyl peroxide is an organic peroxide. Organic peroxides are characterized by the presence of an O-O bond, which is prone to cleavage, generating free radicals. wikipedia.org The preparation of isopropyl peroxide and other organic peroxides often involves reactions with hydrogen peroxide or molecular oxygen. wikipedia.org

One described method for the preparation of isopropyl peroxide involves the reaction of isopropyl methanesulfonate (B1217627) with a mixture of potassium hydroxide and hydrogen peroxide. sciencemadness.org The reaction is carried out at a controlled temperature, with the hydrogen peroxide and KOH solution added incrementally. sciencemadness.org The product can be isolated through distillation and extraction. sciencemadness.org

Another method for preparing hydrogen peroxide, which is relevant as a reactant for organic peroxide synthesis, is the liquid phase oxidation of isopropyl alcohol with molecular oxygen. osti.govunacademy.com This process generates both acetone (B3395972) and hydrogen peroxide. unacademy.com A system and process for preparing hydrogen peroxide based on the isopropanol method involves a reactor, a microinterface generator, and a recovery device, utilizing micron-scale bubbles of air or oxygen to enhance mass transfer and reaction efficiency. wipo.int

Advanced Synthetic Strategies for Complex Isopropyl-OPC Structures

Synthesizing complex organic compounds containing isopropyl groups and other functionalities often requires advanced strategies to control aspects like stereochemistry and introduce specific functional groups.

Stereoselective Synthesis of Chiral Isopropyl-Phosphorus Centers

The synthesis of molecules with defined stereochemistry, particularly at phosphorus centers, is crucial in areas like catalysis, agrochemistry, and drug development. researchgate.net Stereoselective synthesis of chiral phosphorus-containing compounds can involve various approaches, including the use of chiral auxiliaries, asymmetric catalysis, and reactions that induce chirality at the phosphorus atom. researchgate.netmdpi.comnih.gov

Methods for achieving stereoselectivity at phosphorus include nucleophilic substitution reactions at the trivalent phosphorus atom of chlorophosphines with chiral alcohols, leading to enantiomerically pure phosphinites. mdpi.com The choice of base can influence the diastereoselectivity. mdpi.com Reactions of phosphonates with binaphthyloxy groups with Grignard reagents can yield P-stereogenic phosphinates with high diastereoselectivity, involving chirality transfer from a binaphthyl group to the phosphorus atom. researchgate.net

Stereoselective hydrophosphinylation of imines, sometimes under organocatalytic conditions, is another method for synthesizing optically active α-amino-C-phosphinates. nih.gov While the addition of H-phosphinates to imines generates new stereogenic centers, the chirality at phosphorus can be lost during hydrolysis. nih.gov However, methods for synthesizing P-chiral compounds with confirmed absolute configuration through techniques like X-ray analysis have been reported. nih.gov

The stereoselective synthesis of phosphorus compounds can also involve a chiral auxiliary in the initial reaction step. google.com

Functional Group Interconversions on this compound Scaffolds

Functional group interconversions (FGIs) are fundamental transformations in organic synthesis that allow for the modification of molecules by changing their reactive centers. fiveable.mewikipedia.org Applying FGIs to isopropyl-containing scaffolds enables the synthesis of a wide variety of derivatives.

Common functional group interconversions include the transformation of alcohols to alkyl halides using reagents like thionyl chloride, PBr3, or the Appel reaction. fiveable.mevanderbilt.edu Sulfonate esters, which are good leaving groups, can also be converted to halides. vanderbilt.edu Alcohols can be converted to nitriles via dehydration of amides or oxidation of oximes. vanderbilt.edu Carboxylic acids can be reduced to primary alcohols using reagents such as LiAlH4 or borane. fiveable.me

Ester hydrolysis or transesterification can be used to modify the ester functional group in isopropyl esters like isopropyl palmitate or isopropyl cyclopropane carboxylate. The isopropyl alcohol moiety can be oxidized to acetone. wikipedia.org

Specific examples of FGIs relevant to isopropyl-containing compounds include the direct etherification of allylic alcohols with isopropanol catalyzed by gold(I). organic-chemistry.org Mitsunobu reactions can also be employed to invert the stereochemistry of alcohols while replacing the hydroxyl group with various nucleophiles. fiveable.meorganic-chemistry.org

Methodologies for Isopropyl Alcohol Production as a Chemical Intermediate

Isopropyl alcohol (IPA) is a crucial chemical intermediate produced on a large scale globally. wikipedia.org Its production primarily relies on the hydration of propylene or the hydrogenation of acetone. wikipedia.orgdrpress.orgnih.govchemicals.co.ukpuracy.com

There are two main routes for the hydration of propylene: indirect hydration and direct hydration. wikipedia.orgnih.govpuracy.com The indirect hydration process, also known as the sulfuric acid process, involves reacting propylene with sulfuric acid to form isopropyl sulfates, which are then hydrolyzed to yield isopropyl alcohol. nih.govchemicals.co.ukpuracy.com This method can utilize lower-quality propylene and was historically the predominant method. wikipedia.orgnih.gov It can be carried out as a two-step strong-acid process or a single-step weak-acid process, differing in sulfuric acid concentration and temperature. nih.gov

Direct hydration of propylene involves reacting propylene with water in the presence of an acid catalyst, such as phosphoric acid or zinc oxide. puracy.com This method is considered less corrosive than the indirect method. nih.gov Liquid phase direct hydration of propylene using solid catalysts like strong acid cation exchange resins or heteropolyacids is also a known process. google.com

The catalytic hydrogenation of acetone is another significant route for IPA production. wikipedia.orgdrpress.orgchemicals.co.ukpuracy.com This process involves reacting acetone with hydrogen gas under high pressure in the presence of metal catalysts like palladium or ruthenium. chemicals.co.uk This method can be coupled with processes that produce excess acetone, making it an efficient production route. chemicals.co.uk

Industrial production processes often involve separating isopropyl alcohol from water and other by-products through distillation. wikipedia.org Since IPA and water form an azeotrope, achieving anhydrous IPA typically requires azeotropic distillation using entrainers like diisopropyl ether or cyclohexane. wikipedia.orgnih.gov

The primary production routes for Isopropyl Alcohol are summarized below:

| Method | Starting Materials | Key Reagents/Catalysts | Key Features |

| Indirect Hydration of Propylene | Propylene, Water | Sulfuric acid | Older method, uses lower-quality propylene. wikipedia.orgnih.gov |

| Direct Hydration of Propylene | Propylene, Water | Acid catalyst (e.g., H3PO4, ZnO) | Less corrosive. nih.govpuracy.com |

| Catalytic Hydrogenation of Acetone | Acetone, Hydrogen gas | Metal catalyst (e.g., Pd, Ru) | Efficient, can be coupled with acetone production. chemicals.co.uk |

Isopropyl alcohol serves as a versatile chemical intermediate for the production of various compounds, including acetone (via oxidation), hydrogen peroxide, isopropyl chloride, and fatty acid isopropyl esters like isopropyl palmitate. drpress.orgatamanchemicals.com

Iii. Mechanistic Investigations of Isopropyl Opc Reactions and Interactions

Reaction Mechanism Elucidation in Isopropyl-OPC Synthesis

The synthesis of organophosphorus compounds, including those potentially encompassed by "this compound," often proceeds through nucleophilic substitution reactions at the phosphorus center. These reactions can involve various intermediates and transition states depending on the specific reactants and conditions.

Detailed Reaction Kinetics and Derived Rate Laws

Detailed reaction kinetics and derived rate laws for the specific synthesis of an undefined "this compound" are not available in the provided search results. However, studies on the synthesis of other organophosphorus compounds provide insights into the kinetic complexities. The rate of nucleophilic substitution at a phosphorus atom can be influenced by the electronic and steric properties of the substituents on the phosphorus, the nature of the nucleophile, and the leaving group mdpi.comresearchgate.net. Quantitative structure-activity relationships (QSARs) have shown that the anticholinesterase inhibition ability of organophosphorus compounds is directly related to the lability of the phosphoric ester bond of the leaving group, which can be evaluated theoretically with Hammett's constant (σ) unlp.edu.ar. While this specifically relates to enzyme inhibition, the principle of leaving group lability influencing reaction rates is fundamental to nucleophilic substitution at phosphorus in synthesis as well.

Identification of Reaction Intermediates and Transition State Structures

Nucleophilic substitution at a phosphorus atom can occur through different mechanisms, including associative (addition-elimination) and dissociative pathways, leading to distinct intermediates and transition states. The associative mechanism often involves the formation of a pentavalent intermediate with a trigonal bipyramidal geometry, where the incoming nucleophile and the leaving group occupy apical positions mdpi.comresearchgate.net. Theoretical studies on the alkaline hydrolysis of organophosphate and organothiophosphate compounds suggest that the reaction might follow a multistep pathway characterized by the presence of a pentavalent intermediate or a one-step mechanism proceeding through a single transition state, depending on the conformation of the incoming group acs.org. The configuration at the phosphorus center can be preserved or reversed depending on the specific mechanism researchgate.netgilheanyresearchgroup.com.

Mechanistic Pathways of Nucleophilic Attack and Leaving Group Elimination

Nucleophilic attack on the phosphorus atom is a key step in the synthesis of organophosphorus compounds. This attack typically occurs at the electrophilic phosphorus center. For example, in the synthesis of alkylphosphonium salts, the lone pair electrons on a phosphine (B1218219) attack the electrophilic carbon of an alkyl halide in an SN2 reaction, forming a P-C bond and ejecting the halogen leaving group libretexts.org. In the context of nucleophilic substitution at a phosphorus atom, the attacking nucleophile can displace a leaving group. The lability and nature of the leaving group significantly influence the reaction pathway and rate unlp.edu.arfrontiersin.org. Electron-withdrawing groups on the phosphorus center can activate it towards nucleophilic addition researchgate.net. In some cases, electrophilic substitution reactions on phosphorus can begin with electrophilic addition to form an adduct that eliminates the leaving group mdpi.com.

Mechanistic Studies of this compound Interactions with Biological Systems (In Vitro Focus)

Organophosphorus compounds, including those with isopropyl groups, are known for their interactions with biological systems, particularly through the inhibition of enzymes.

Enzyme Inhibition Mechanisms by Isopropyl-OPCs (e.g., Lipases, Cholinesterases)

Organophosphorus compounds exert their primary toxic effect by inhibiting serine hydrolases, most notably acetylcholinesterase (AChE) and other esterases and lipases mdpi.comscielo.brpnas.orgnih.gov. The mechanism of inhibition involves the covalent phosphorylation of a serine residue in the active site of the enzyme scielo.brwikipedia.orgdergipark.org.trresearchgate.nettandfonline.com. This phosphorylation results in a stable phosphorylated enzyme conjugate that is typically hydrolyzed very slowly, or not at all, leading to enzyme inhibition scielo.brresearchgate.net.

For cholinesterases, the active site features an anionic site and an esteratic site containing important amino acid residues: glutamate, histidine, and serine wikipedia.org. Organophosphates bind to the serine residue in the esteratic site, and after transformation, a phosphate (B84403) molecule binds the histidine residue wikipedia.org. This irreversible phosphorylation of cholinesterase occurs in two steps: a fast reversible phosphorylation followed by the formation of a very stable covalently bound complex wikipedia.org. The inhibition process is influenced by the leaving group, stereochemistry, and reactivity of the organophosphorus compound tandfonline.com. Isopropyl-containing organophosphorus compounds, such as Sarin (isopropyl methylphosphonofluoridate), are potent inhibitors of cholinesterases wikipedia.orgresearchgate.netnih.govwikipedia.org. With an isopropyl group attached to the phosphorus, the phosphorylated enzyme undergoes virtually no hydrolysis, making the inhibition effectively irreversible, a process sometimes referred to as "aging" researchgate.netresearchgate.netosu.edu.

Lipases also possess a serine residue in their active site, allowing organophosphorus compounds to bind and inhibit them dergipark.org.tr. Studies have shown that lipases can be inhibited by organophosphate pesticides dergipark.org.trresearchgate.net. Different lipases exhibit unique sensitivity profiles to organophosphorus inhibitors nih.gov. For instance, porcine pancreatic lipase (B570770) is highly sensitive to dioctyl 4-nitrophenyl phosphate, and monoacylglycerol (MAG) lipase of mouse brain is very sensitive to O-4-nitrophenyl methyldodecylphosphinate nih.gov. While these are not isopropyl examples, the mechanism of serine phosphorylation is conserved across serine hydrolases.

Data on Enzyme Inhibition:

| Enzyme | Inhibitor (Example OP) | Inhibition Parameter (IC50 or Ki) | Citation |

| C. rugosa lipase | Carbaryl | Ki: 460.96±28.25 mM; IC50: 2.5±1.3 µM | dergipark.org.tr |

| C. rugosa lipase | Diazinon | Ki: 481.32±45.18mM; IC50: 3.6±0.9 µM | dergipark.org.tr |

| Human AChE | Compound A (CH3C6H3 O2P(O)Cl) | IC50: 0.48 mM; ki: 0.0363 min⁻¹ | tandfonline.com |

| Human AChE | Compound B (CH3C6H3(NH)2P(O)Cl) | IC50: 1.54 mM; ki: 0.0207 min⁻¹ | tandfonline.com |

| Rat serum lipase | Chlorpyrifos oxon | IC50: 50-97 nM | nih.gov |

| Bovine milk LPL | Six fluorophosphonates and benzodioxaphosphorin oxides | IC50: 7-20 nM | nih.gov |

| Porcine pancreatic lipase | Dioctyl 4-nitrophenyl phosphate | IC50: 8 nM | nih.gov |

| Mouse brain MAG lipase | O-4-nitrophenyl methyldodecylphosphinate | IC50: 0.6 nM | nih.gov |

Molecular Mechanisms of Cellular Component Disruption by Isopropyl Alcohol (as a related isopropyl compound)

Isopropyl alcohol, a related isopropyl compound, exerts its antimicrobial effects through the disruption of cellular components. The primary mechanisms involve the denaturation of proteins and the disruption of cell membranes patsnap.compatsnap.comijic.infoontosight.aicontecinc.comcdc.gov.

Isopropyl alcohol interacts with the lipids in the cell membrane, causing them to dissolve. This disruption compromises the integrity of the cell membrane, leading to the leakage of cellular contents and ultimately resulting in cell lysis patsnap.compatsnap.com.

Furthermore, isopropyl alcohol penetrates the cell wall and denatures proteins by breaking hydrogen bonds and hydrophobic interactions patsnap.compatsnap.com. Protein denaturation involves altering the protein structure, which inhibits enzyme activity, disrupts cell wall synthesis, and interferes with DNA replication patsnap.com. The effectiveness of protein denaturation by isopropyl alcohol is concentration-dependent, with solutions of 60-90% in water generally considered most effective, as water is required for the coagulation of proteins patsnap.comijic.infocontecinc.comcdc.govnih.gov. Higher concentrations of alcohol may dehydrate the cells, rendering them less susceptible to denaturation ijic.infocontecinc.com. Isopropyl alcohol can also destabilize proteins by extracting water and by making hydrophobic sections of the protein more soluble, eliminating the hydrophobic effect that maintains protein shape reddit.com.

Signal Transduction Pathway Modulation by this compound Metabolites (e.g., EP2 Receptor Agonism by Omidenepag (B609745) Metabolite)

Omidenepag Isopropyl (OMDI) is a prodrug that undergoes hydrolysis in the cornea to its active metabolite, omidenepag (OMD). eyewiki.orgpatsnap.comdrugbank.comrxlist.com OMD functions as a selective agonist for the prostaglandin (B15479496) E2 (EP2) receptor. eyewiki.orgpatsnap.comdrugbank.comresearchgate.netresearchgate.netnih.gov This interaction is central to its mechanism of action in reducing intraocular pressure. patsnap.comdrugbank.com

The EP2 receptor is a Gs-coupled transmembrane receptor found in ocular tissues involved in aqueous humor dynamics, including the ciliary body and trabecular meshwork. eyewiki.orgpatsnap.com Upon binding of OMD, the EP2 receptor stimulates an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels through Gs-protein mediation and other signaling cascades. eyewiki.orgpatsnap.comdrugbank.com Elevated cAMP levels are understood to promote aqueous humor outflow by increasing both trabecular and uveoscleral outflow pathways. eyewiki.orgpatsnap.com

Research indicates that OMD binds to the EP2 receptor with high affinity (Ki = 3.6 nM) and exhibits high agonistic activity (EC50 = 8.3 nM). eyewiki.orgdrugbank.comresearchgate.net Notably, OMD shows minimal activity towards other prostaglandin receptors, such as EP1 and FP receptors. eyewiki.orgdrugbank.comresearchgate.net This selectivity is believed to contribute to a more favorable tolerability profile compared to some other prostaglandin analogs. patsnap.com

Studies investigating the neuroprotective effects of omidenepag in models of excitotoxic retinal ganglion cell death have explored its influence on the COX-2-EP2-cAMP-PKA/Epac pathway via neuron-glia interaction. nih.gov OMD has been shown to suppress excitotoxic retinal ganglion cell death and modulate the expression of factors within this pathway, suggesting a complex interplay in retinal neuroprotection. nih.gov

Decomposition and Degradation Mechanisms of Isopropyl-OPCs

The decomposition and degradation of isopropyl-containing organophosphorus compounds are critical for understanding their environmental fate and detoxification. These processes can occur through various mechanisms, including pyrolysis, hydrolysis, and oxidation.

Pyrolysis Pathways of Isopropyl-Containing Organophosphates (e.g., Diisopropyl Methylphosphonate)

Diisopropyl Methylphosphonate (B1257008) (DIMP), an organophosphate compound structurally similar to the nerve agent Sarin, is often used as a surrogate for studying the high-temperature decomposition of such agents. researchgate.netarxiv.orgresearchgate.net Pyrolysis of DIMP can proceed through complex pathways that are influenced by factors such as temperature and heating rate. researchgate.netarxiv.org

One proposed two-stage pyrolysis mechanism for DIMP involves the transfer of a hydrogen atom from a methyl group to the double-bonded oxygen via a six-membered ring transition state, leading to the release of propylene (B89431) and the formation of an OH group. researchgate.net An alternative pathway observed at high heating rates involves the transfer of a hydrogen atom from the isopropoxy group, resulting in the formation of both isopropanol (B130326) and propylene. researchgate.net

Studies utilizing techniques such as Fourier-transform infrared spectroscopy (FTIR) and gas chromatography/mass spectrometry (GCMS) have been employed to measure the decay rate of DIMP and the formation rate of decomposition products. researchgate.net High-temperature pyrolysis experiments and ab initio molecular dynamics calculations have provided insights into the decomposition mechanisms, including the spontaneous decomposition of DIMP on surfaces like gamma-alumina via propene elimination. arxiv.orgarxiv.org

Hydrolysis and Oxidative Degradation Mechanisms of Organophosphorus Agents

Hydrolysis is a significant degradation pathway for organophosphorus compounds, often leading to less toxic products. preprints.orgijsr.netung.siresearchgate.netbiotechrep.iroup.com The mechanism of hydrolysis typically involves a nucleophilic attack on the phosphorus center, where a leaving group (such as -Cl, -F, or -OR) is replaced by a hydroxyl group. preprints.org This process can follow either a concerted pathway or a stepwise mechanism involving a pentavalent intermediate. acs.orgresearchgate.net

The rate of hydrolysis is influenced by factors such as pH, temperature, solvent, and the presence of catalysts. ijsr.net Organophosphates are generally more unstable under alkaline conditions, with hydrolysis rates increasing significantly at pH values above 7. ijsr.netresearchgate.net Acid-catalyzed hydrolysis can also occur at low pH values. ung.si

Oxidative degradation is another important pathway for the breakdown of organophosphorus compounds. ung.siscilit.com This can occur through various chemical and biological processes, including reactions with oxidizing agents or photo-assisted reactions. ung.si

The chemical structure of organophosphorus compounds, including the presence and location of sulfur atoms, can influence the mechanism of hydrolysis and degradation. acs.org Enzymes, particularly hydrolases like organophosphate hydrolase (phosphotriesterase), play a crucial role in the biodegradation of organophosphorus compounds by catalyzing the hydrolysis of P-O-alkyl and P-O-aryl bonds. researchgate.netbiotechrep.iroup.com

Isopropanol Exchange Mechanisms in Material Science Contexts (e.g., Cementitious Materials)

Isopropanol exchange is a technique used in material science, particularly with cementitious materials, to replace pore water prior to drying. This method helps to reduce capillary pressure and preserve the microstructure of hydrated cement pastes. rsc.orgnanocem.orgiaea.orgresearchgate.net

Studies using techniques like 1H nuclear magnetic resonance (NMR) relaxometry have revealed that isopropanol exchange in cement pastes is not a simple replacement of pore water. rsc.orgresearchgate.net Isopropanol fills capillary voids and removes and replaces water in the calcium-silicate-hydrate (C-S-H) interhydrate pores. rsc.orgnanocem.orgresearchgate.net However, in the C-S-H gel pores, isopropanol draws water out but does not replace it to the same extent. rsc.orgnanocem.orgresearchgate.net The exchange has only a minor impact on C-S-H interlayer water. rsc.orgnanocem.orgresearchgate.net

The mechanism involves the diffusion of isopropanol into the paste and the diffusion of water out. researchgate.net The connectivity of the pore network (interlayer-gel network, interhydrate pores, and capillary voids) is evidenced by proton-deuteron chemical exchange. rsc.orgresearchgate.net While isopropanol exchange is less damaging than some other drying methods, it can still induce some physical and chemical effects on hydration products, which can be mitigated by optimizing the exchange duration. iaea.orgresearchgate.net

Adsorption Mechanism Analysis in Flotation Processes (e.g., Isopropyl Thionocarbamates)

Isopropyl thionocarbamates, such as O-isopropyl-N-ethyl thionocarbamate (IPETC), are utilized as collectors in flotation processes for the separation of sulfide (B99878) minerals. dntb.gov.uavt.edumdpi.commdpi.comresearchgate.netresearchgate.netysxbcn.comencyclopedia.pub The adsorption mechanism of these compounds on mineral surfaces is crucial for their effectiveness and selectivity.

Studies investigating the interaction of isopropyl thionocarbamates with sulfide minerals like chalcopyrite and galena have employed techniques such as flotation tests, adsorption measurements, Fourier transform infrared spectroscopy (FTIR), X-ray photoelectron spectroscopy (XPS), and molecular dynamics (MD) simulations. dntb.gov.uavt.edumdpi.comresearchgate.net

The adsorption of isopropyl thionocarbamates on mineral surfaces is influenced by factors such as pH and collector concentration. vt.edumdpi.com For instance, the floatability of chalcopyrite and galena in the presence of IPETC is dependent on pH. mdpi.com Competitive adsorption between hydroxide (B78521) ions and IPETC on mineral surfaces can lead to differences in the floatability of minerals. dntb.gov.uamdpi.comresearchgate.net

FTIR results indicate that IPETC can adsorb on copper-containing minerals through the coordination of the sulfur atom with surface copper. vt.edu XPS analysis has also shown the interaction of the sulfur in the collector directly with copper in the metal or mineral surface. researchgate.net The adsorption capacity of isopropyl thionocarbamates can vary depending on the mineral; for example, the adsorption capacity of O-isopropyl-N,N-diethyl thionocarbamate (IPDTC) on chalcopyrite has been shown to be higher than on pyrite. ysxbcn.com

The adsorption mechanism can involve the removal of the hydration layer on mineral surfaces, allowing the thionocarbamate to adsorb on active sites and enhance the hydrophobicity of the minerals. dntb.gov.uaresearchgate.net The selectivity of thionocarbamates in separating different sulfide minerals is related to their preferential adsorption on certain mineral surfaces. vt.edumdpi.comresearchgate.net

Iv. Theoretical and Computational Studies of Isopropyl Opc Systems

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical methods, such as Density Functional Theory (DFT) and Molecular Orbital (MO) theory, are fundamental tools for probing the electronic structure and predicting the reactivity of molecules. These approaches solve the Schrödinger equation (or approximations thereof) to determine the distribution of electrons within a molecule, providing information about energy levels, molecular orbitals, charge distribution, and vibrational frequencies.

Density Functional Theory (DFT) Applications to Isopropyl-Containing Compound Reactivity and Selectivity

DFT is a widely used quantum chemical method that approximates the electronic structure of a system based on its electron density. It is particularly well-suited for studying the reactivity and selectivity of chemical reactions. thegoodscentscompany.com By calculating the energies of reactants, transition states, and products, DFT can elucidate reaction mechanisms and predict reaction pathways. Conceptual DFT indices, derived from electron density, can provide insights into a compound's chemical reactivity properties, identifying nucleophilic and electrophilic regions within the molecule. fishersci.cathegoodscentscompany.comthegoodscentscompany.com

Studies utilizing DFT have investigated the reactivity of isopropyl-containing compounds in various reactions. For instance, DFT calculations have been applied to study the mechanism and regioselectivity of nitration reactions involving compounds like 3-isopropyl-1,6-dimethyl-naphthalene and ar-himachalene. fishersci.ca These studies can determine activation and reaction energies and analyze reactivity indices to understand why a reaction favors a particular site on the molecule. fishersci.ca DFT has also been employed to explore the structure-reactivity relationship of complex isopropyl-containing molecules, utilizing conceptual DFT to predict global reactivity descriptors and local Parr functions for understanding nucleophilic and electrophilic tendencies. thegoodscentscompany.com Furthermore, DFT studies have investigated the thermodynamic and kinetic aspects of reactions involving isopropyl-containing reactants, such as the Darzens reaction between isobutyraldehyde (B47883) and isopropyl dibromoacetate, examining the influence of temperature and solvent effects on reactivity.

Molecular Orbital Theory and Electron Density Distributions in Isopropyl-Containing Complexes

Molecular Orbital Theory describes the electronic structure of molecules in terms of molecular orbitals, which are formed by the linear combination of atomic orbitals. fishersci.ca These molecular orbitals extend over the entire molecule, and their shapes and energy levels dictate the molecule's chemical behavior. Analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can help predict how molecules will interact. thegoodscentscompany.com The distribution of electron density within a molecule, as calculated by quantum chemical methods, provides a visual representation of where electrons are most likely to be found, offering insights into bonding, polarity, and reactive sites.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are computational techniques that simulate the time evolution of a molecular system by solving Newton's equations of motion for each atom. This allows researchers to study the dynamic behavior of molecules, including conformational changes, intermolecular interactions, and diffusion processes.

Investigation of Intermolecular Interactions and Solvation Effects on Isopropyl-Containing Compounds

MD simulations are powerful tools for investigating how molecules interact with each other and with their surrounding solvent. For isopropyl-containing compounds, which often exhibit a balance of polar and nonpolar characteristics due to the isopropyl group, understanding solvation is particularly important. MD simulations can model the dynamic interplay between the solute and solvent molecules, providing details about hydrogen bonding, hydrophobic interactions, and electrostatic forces.

Studies have utilized MD simulations to investigate the solvation behavior of isopropyl-containing molecules like N-isopropylacrylamide (NIPAM) in various solvents, such as water/methanol (B129727) mixtures. These simulations can reveal how solvent composition affects solute-solvent interactions and rationalize macroscopic phenomena like the temperature-dependent phase behavior of polymers derived from NIPAM. The analysis of intermolecular interactions, such as hydrogen-bonded clusters, provides a molecular-level understanding of solvation effects.

Conformational Landscapes of Isopropyl-Containing Molecular Aggregates (e.g., Aluminium Triisopropoxide)

The conformational flexibility of molecules, especially those with rotatable bonds like the isopropyl group, plays a significant role in their properties and reactivity. MD simulations can explore the conformational space of molecules and molecular aggregates, mapping out the different stable and transient conformations and the transitions between them.

Reaction Modeling and Kinetic Simulations

Computational methods can be used to model chemical reactions and simulate their kinetics, providing a theoretical framework for understanding reaction rates and optimizing reaction conditions.

Reaction modeling involves defining the elementary steps of a chemical reaction and determining the rate constants for each step. Kinetic simulations use these rate constants to predict the concentrations of reactants, products, and intermediates over time. These simulations can be based on various models, such as the pseudo-homogeneous model, Eley-Rideal model, or Langmuir-Hinshelwood-Hougen-Watson (LHHW) model, depending on the complexity of the reaction and the role of catalysts. plantaedb.comwikipedia.org

For reactions involving isopropyl-containing compounds, computational kinetic studies can provide valuable information about reaction mechanisms and rate-determining steps. For example, kinetic studies on the esterification of acetic acid with isopropyl alcohol have utilized computational modeling to simulate the reaction process and determine kinetic parameters like activation energies and frequency factors. plantaedb.comwikipedia.org These models can help in designing and optimizing chemical reactors for the synthesis of isopropyl-containing products like isopropyl acetate (B1210297). plantaedb.com Computational studies can also investigate the thermo-kinetic aspects of reactions, such as the pyrolysis of isopropyl acetate and its derivatives, using transition state theory and RRKM theory calculations to determine rate constants and understand reaction pathways.

Based on the comprehensive search conducted, information specifically pertaining to a chemical compound explicitly named "Isopropyl-OPC" and possessing the combined characteristics implied by the outline – namely, being an organophosphorus compound with properties relevant to theoretical studies, reaction kinetics, chirality, and theoretical response functions in Optical Particle Counters (OPCs) – is not available in the gathered search results.

The search results provided information on "Isopropyl Alcohol" (PubChem CID 3776) fishersci.comnih.govblkcommodities.com, which is a common alcohol and solvent, and its use in some chemical processes or as a mobile phase component in chromatography epa.govaocs.orgnih.gov. Information was also found regarding "Organophosphorus Compounds (OPCs)" in a general sense, discussing their mechanisms and some computational studies scielo.brhhs.govneptjournal.comoup.com. Separately, information was retrieved concerning "Optical Particle Counters (OPCs)" as instruments used for measuring particle size and concentration based on light scattering, including discussions of their theoretical response functions tandfonline.commanchester.ac.uknycu.edu.twtandfonline.comresearchgate.net.

While the searches touched upon theoretical and computational chemistry, reaction kinetics (including unimolecular decomposition and Arrhenius relationships for various compounds, some containing isopropyl groups like isopropyl acetate uhasselt.benih.govresearchgate.net or isopropyl radicals rsc.org), complex reaction mechanisms for organophosphorus systems scielo.broup.comtandfonline.com, theoretical characterization of optically active species, chiral recognition and diastereomer separation principles aocs.orgmdpi.comutexas.educsic.essigmaaldrich.comnih.govnih.gove-bookshelf.dersc.org, and theoretical response functions in OPCs tandfonline.commanchester.ac.uknycu.edu.twtandfonline.comresearchgate.net, these concepts were not consistently linked to a single, identifiable chemical entity named "this compound" with the specific properties required to fulfill the detailed outline.

Due to the absence of specific, verifiable information about a chemical compound named "this compound" that aligns with the characteristics and research areas specified in the provided outline sections, it is not possible to generate a thorough, informative, and scientifically accurate article focusing solely on this compound as requested. Generating content for each section would require introducing hypothetical information or drawing broad, potentially inaccurate, connections between disparate concepts found in the search results, which would violate the strict instruction to adhere solely to the provided outline and focus strictly on the specified compound.

Therefore, based on the available information, a detailed article on the chemical compound "this compound" structured around the provided outline cannot be generated.

V. Biological Interactions and Research Models of Isopropyl Containing Organophosphorus Compounds in Vitro and Research Models

Biochemical Modulation by Specific Isopropyl-OPCs

Isopropyl-containing organophosphorus compounds (OPCs) and related structures can interact with and modulate the activity of various enzymes, particularly those involved in lipid metabolism and neurotransmission.

Modulation of Lipid Metabolism by Organophosphate-Sensitive Lipases (e.g., Isopropyl Dodecylfluorophosphonate)

Organophosphorus (OP) compounds are widely recognized for their effects on cholinesterases, but structural modifications can lead to selectivity for other targets, including lipases. Lipases are crucial enzymes involved in various cellular processes and metabolic pathways. Potent and selective inhibitors are valuable tools for understanding their physiological roles. nih.govnih.gov

Isopropyl dodecylfluorophosphonate (IDFP) is an example of an OP compound that has been used in research to study the modulation of lipid metabolism by OP-sensitive lipases. Studies using IDFP in mice have shown that it can inhibit enzymes such as monoacylglycerol lipase (B570770) (MAGL) and fatty acid amide hydrolase (FAAH) in vivo. nih.govnih.govplos.orgpnas.org Inhibition of these enzymes leads to a significant elevation of brain endocannabinoid levels, which are signaling lipids involved in various physiological processes, including motility, pain, and memory. nih.govnih.gov

Furthermore, hormone-sensitive lipase, which hydrolyzes cholesteryl esters and diacylglycerols, has been identified as an in vivo target of IDFP in the brain. nih.govnih.gov KIAA1363, an enzyme involved in the de novo biosynthetic pathway of platelet-activating factor (PAF), is also inhibited by IDFP. nih.govresearchgate.net KIAA1363 is the primary acetyl monoalkylglycerol ether (AcMAGE) hydrolase in several mouse tissues, including brain, lung, heart, and kidney, and is highly sensitive to inactivation by certain OP compounds. researchgate.net

The use of OP compounds like IDFP in activity-based protein profiling (ABPP) and subsequent metabolomic studies helps to further elucidate the biological function and toxicological significance of lipases in lipid metabolism. nih.govnih.gov

Cholinesterase Inhibition and Reactivation Studies (e.g., Aging of Acetylcholinesterase)

Organophosphorus compounds are well-known inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Inhibition occurs through phosphylation of the active site serine residue of the enzyme. nih.govfrontiersin.orgmagtechjournal.com

A critical aspect of OP-inhibited cholinesterases is the phenomenon of "aging." Aging is a secondary reaction that can occur after the initial inhibition, involving the dealkylation of an alkoxy group from the phosphyl moiety attached to the enzyme. nih.govfrontiersin.orgnih.gov This process results in a negatively charged phosphyl-enzyme adduct that is typically resistant to reactivation by standard nucleophilic reactivators like oximes. nih.govnih.gov The rate of aging is a significant factor influencing the effectiveness of therapeutic interventions for OP poisoning, as aged enzyme cannot be readily restored to its active form. nih.govresearchgate.net

Research on the aging of di-isopropyl-phosphorylated human butyrylcholinesterase has provided insights into the molecular mechanisms involved. Studies using mutated forms of BuChE have identified specific amino acid residues, such as Glu-197, Trp-82, and Asp-70, that play roles in the aging process by influencing the stability of the carbocation intermediate formed during dealkylation. nih.gov For instance, mutations on Glu-197 significantly increased the half-life of aging for di-isopropyl-phosphorylated BuChE. nih.gov

While some OP-inhibited cholinesterases can undergo spontaneous reactivation, others, particularly those inhibited by certain methyl-fluorophosphonylcholines, show extreme resistance to oxime-mediated reactivation. researchgate.net Studies have investigated the reactivation kinetics of human AChE inhibited by various organophosphonylcholines, observing that while some newer reactivators show more potency than older compounds like pralidoxime (B1201516) and obidoxime, the inhibited enzyme remains largely resistant to reactivation, and this resistance is not primarily due to rapid aging in some cases. researchgate.net

Understanding the kinetics of inhibition, aging, and reactivation is crucial for developing effective countermeasures against toxic OP compounds. magtechjournal.com

Cellular and Subcellular Responses to Isopropyl-Containing Compounds

Isopropyl-containing compounds, beyond traditional organophosphorus nerve agents or pesticides, are investigated for their effects on various cellular processes and their utility in biological research models.

In Vitro Cell Line Studies (e.g., Omidenepag (B609745) Isopropyl Activity in Human Recombinant Prostanoid Receptors)

Cell line studies are fundamental in understanding the direct effects of compounds on specific cellular targets. Omidenepag isopropyl is a prodrug that is converted to its active metabolite, omidenepag, which acts as a selective agonist for the prostaglandin (B15479496) E2 (EP2) receptor. wikipedia.orgmims.comguidetopharmacology.orgguidetoimmunopharmacology.orgresearchgate.netnih.govresearchgate.net

In in vitro studies using human recombinant prostanoid receptors expressed in cell lines like HEK293, omidenepag has demonstrated selective binding and agonistic activity towards the EP2 receptor. researchgate.netnih.govresearchgate.netmedchemexpress.com Research indicates that omidenepag selectively binds to the EP2 receptor with a reported Ki of 3.6 nM and exhibits high agonistic activity with an EC50 of 8.3 nM towards the EP2 receptor, while showing no detectable effects on other prostanoid receptors. researchgate.netnih.govresearchgate.net Omidenepag isopropyl itself shows weak or no binding affinity to these receptors. researchgate.net

These studies highlight the specificity of the active metabolite for its target receptor and provide a basis for understanding its cellular effects, such as the induction of cAMP accumulation in cells expressing the human recombinant EP2 receptor. medchemexpress.com

Permeation and Release Kinetics in Model Biological Systems (e.g., Isopropyl Palmitate in Films, Isopropyl Alcohol in Skin Models, Isopropyl Isothiocyanate in Nano Vesicles)

Understanding the permeation and release kinetics of compounds in biological systems is essential for evaluating their potential delivery and efficacy. Model biological systems, such as films, skin models, and nano vesicles, are used for these studies.

Isopropyl palmitate, a fatty acid ester, is utilized in the design and characterization of bioactive bilayer films. wikipedia.orgmedchemexpress.comchemsrc.commdpi.comresearchgate.net These films can serve as model systems to study the controlled release of active agents. Studies have evaluated the release kinetics of isopropyl palmitate from bilayer films into food simulants, demonstrating that the release profile can be influenced by factors such as the composition of the film and the properties of the release medium. mdpi.comresearchgate.net Isopropyl palmitate's hydrophobic nature affects its release in aqueous environments. mdpi.com It is also used as a pharmaceutical excipient in controlled-release transdermal films and to study skin permeation of drugs. medchemexpress.comchemsrc.comptfarm.pl

Isopropyl alcohol (isopropanol) is a common solvent used in various applications, including those involving biological models. wikipedia.orgfishersci.comfishersci.bermreagents.comindiamart.com While the searches did not provide specific detailed studies on its permeation and release kinetics in skin models in the context of this outline, isopropyl alcohol is known for its ability to dissolve a range of substances and is used in formulations that interact with skin. wikipedia.org

Isopropyl isothiocyanate is a chemical compound that has been investigated for its properties, including its potential as an antimicrobial agent. fishersci.caontosight.ai Studies on the permeation and release kinetics of compounds in nano vesicles are relevant for developing targeted drug delivery systems. While specific research on isopropyl isothiocyanate in nano vesicles was not detailed in the search results, the use of nano vesicles is a general approach in drug delivery research to study the encapsulation, release, and cellular uptake of various compounds. unimi.it Isopropyl isothiocyanate is miscible with methanol (B129727) and hydrolyzes in water, properties that would be relevant when considering its behavior in biological systems and delivery vehicles. fishersci.ca

These model systems provide valuable data on how isopropyl-containing compounds and other substances behave in environments simulating biological barriers and matrices, contributing to the design of delivery systems and understanding of their potential interactions.

Research on Genotoxicity and Mutagenicity

Research into the genotoxic and mutagenic potential of chemical compounds is crucial for assessing their potential hazards. This subsection details studies focusing on the mutagenicity of Isopropyl-opc in microbial systems and the assessment of DNA damage in bacterial models.

This compound (6H-Oxazolo(4,5-g)pyrido(4,3-b)carbazolium, 2-(1-methylethyl)-7,10,12-trimethyl-) Mutagenicity in Microorganisms (e.g., Salmonella typhimurium, Escherichia coli)

Studies have investigated the mutagenic activity of 6H-Oxazolo(4,5-g)pyrido(4,3-b)carbazolium, 2-(1-methylethyl)-7,10,12-trimethyl-, also known as this compound, in bacterial test systems, including Salmonella typhimurium and Escherichia coli. Research indicates that this compound has shown mutagenic effects in these microorganisms. Specifically, mutation data exists for Salmonella typhimurium in a test system using bacteria, with a reported dose of 2 µmol/L drugfuture.com. Another study also reported mutation data in microorganisms using Escherichia coli as the test system, with a dose of 500 nmol/L drugfuture.com.

The Salmonella mutagenicity test, often referred to as the Ames test, is a widely used method to evaluate the mutagenic potential of chemical substances. It utilizes strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they require histidine to grow. These strains have mutations in genes involved in histidine synthesis. Mutagenic compounds can cause reverse mutations that restore the ability of the bacteria to synthesize histidine, allowing them to grow on a histidine-deficient medium. Different strains of Salmonella typhimurium, such as TA1535 and TA100, are used to detect various types of mutations. nih.govresearchgate.net Escherichia coli is also utilized in bacterial genotoxicity assays, including those that assess DNA damage and the activation of DNA repair systems like the SOS response. xiahepublishing.comfrontiersin.org

DNA Damage Assessment in Bacterial Systems

Assessment of DNA damage in bacterial systems provides insights into the mechanisms by which a compound might exert genotoxic effects. For 6H-Oxazolo(4,5-g)pyrido(4,3-b)carbazolium, 2-(1-methylethyl)-7,10,12-trimethyl-, DNA damage has been assessed in bacterial systems. A study using Escherichia coli as the test system reported DNA damage with a dose of 500 nmol/L drugfuture.com.

Bacterial systems offer valuable models for studying DNA damage due to their relatively simple genetic structure and well-characterized DNA repair pathways. Various assays can be employed to detect different types of DNA lesions, including point mutations, insertions, deletions, and DNA strand breaks. xiahepublishing.commdpi.com The SOS response in bacteria, for instance, is a global regulatory network activated in response to DNA damage, leading to the induction of genes involved in DNA repair and damage tolerance. frontiersin.org

Immunological Pathway Investigations (e.g., Isopropyl Methylphosphono-Fluoridate effects)

Isopropyl Methylphosphono-Fluoridate (IMPF), also known as sarin, is an organophosphorus compound that has been investigated for its effects on immunological pathways. IMPF is a highly toxic nerve agent that acts as an irreversible inhibitor of acetylcholinesterase (AChE). wikipedia.orgbritannica.com AChE and cholinergic receptors play a significant role in the immune system. aaem.plaaem.plnih.govresearchgate.net

Research using BALB/c mice has explored the influence of IMPF on selected immune parameters, particularly those associated with angiogenesis, a process involving the formation of new blood vessels that is also influenced by the immune system. aaem.plaaem.plnih.govresearchgate.net Studies have measured the levels of various cytokines, including VEGF, bFGF, TNF-α, and IFN-γ, following exposure to IMPF. aaem.plaaem.pl

Experimental results have shown that IMPF intoxication can significantly impact the regulation of lymphocyte-induced angiogenesis, which appears to be related to the modulation of angiogenic and pro-inflammatory cytokine secretion. aaem.plaaem.plnih.govresearchgate.net For example, studies observed increases in VEGF levels and changes in bFGF levels at different time points after IMPF administration in mice. aaem.plaaem.pl A statistically significant decrease in the concentration of IFN-γ was also observed, and the maximum decrease in TNF-α levels was found at days 1 and 7 after administration. aaem.plaaem.pl Additionally, a significant decrease in the ability to form new blood vessels was noted following IMPF administration. aaem.plaaem.pl

These observed differences in parameters related to angiogenesis in mice poisoned with IMPF suggest a potential deregulation of elements within both the neuronal and non-neuronal cholinergic systems, which are known to interact with the immune system. aaem.plaaem.plsemanticscholar.orgnih.gov The non-neuronal cholinergic system, present on various cells including immune competent cells, can influence cellular processes such as cytokine production by lymphocytes and macrophages. termedia.pl

Interactive Data Table: Effects of IMPF on Cytokine Levels in BALB/c Mice

| Cytokine | Observed Effect after IMPF Administration (Selected Time Points) | Potential Implication | Source |

| VEGF | 6- and 8-fold increase at days 1 and 7 | Impact on angiogenesis | aaem.plaaem.pl |

| bFGF | Decrease at days 14 and 21, significant increase at day 1 | Impact on angiogenesis | aaem.plaaem.pl |

| IFN-γ | Statistically significant decrease throughout experiments | Potential influence on immune responses | aaem.plaaem.pl |

| TNF-α | Maximum decrease at days 1 and 7 | Potential influence on inflammatory and immune responses | aaem.plaaem.pl |

This table summarizes some key findings regarding the effects of IMPF on cytokine levels in BALB/c mice, highlighting the compound's influence on immune parameters related to angiogenesis.

Vi. Derivatives and Structural Modifications of Isopropyl Containing Compounds

Design and Synthesis of Novel Isopropyl-OPC Analogs

While the precise structure of "this compound" is not defined in standard chemical databases, research on isopropyl-containing analogs and modified structures is prevalent in medicinal chemistry and materials science.

Isopropyl-containing scaffolds are utilized in the design of compounds with various biological activities. The isopropyl group can influence properties such as lipophilicity, binding affinity, and metabolic stability. Compounds featuring isopropyl groups have been investigated for antimicrobial, antiviral, and anticancer properties. researchgate.net For example, derivatives of benzimidazolone containing an isopropyl group have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. nih.gov The position and nature of substituents on the core scaffold, in conjunction with the isopropyl group, are critical determinants of the observed biological effects. nih.gov The arrangement of the isopropyl group within a molecule is considered important for its pharmacological activity. researchgate.net

Structure-Activity Relationship (SAR) Studies for Modified Isopropyl-OPCs

Polymeric and Supramolecular Assemblies Incorporating Isopropyl Moieties

The isopropyl moiety is a key component in certain polymers and supramolecular structures, imparting unique responsive properties.

Poly(N-isopropylacrylamide) (PNIPAM) is a widely studied thermo-responsive polymer synthesized from the monomer N-isopropylacrylamide. wikipedia.orgfishersci.dk A defining characteristic of PNIPAM is its lower critical solution temperature (LCST) in aqueous solutions, typically around 32 °C. wikipedia.org Below the LCST, PNIPAM chains are hydrated and soluble, while above the LCST, they undergo a reversible phase transition to a collapsed, dehydrated state. wikipedia.org This thermo-responsiveness is attributed to the balance between hydrogen bonding of the amide groups with water and the hydrophobic interactions of the isopropyl groups.

Copolymerization of N-isopropylacrylamide with pH-sensitive monomers allows for the creation of hydrogels that exhibit dual responsiveness to both temperature and pH. nih.govscirp.orgmdpi.comrsc.orgmdpi.com For instance, copolymers of N-isopropylacrylamide and methacrylic acid (MAA) or allylamine (B125299) hydrochloride yield hydrogels whose swelling behavior and phase transition temperature can be modulated by changes in pH due to the ionization of carboxylic acid or amine groups, respectively. nih.govscirp.orgrsc.org At physiological pH, the presence of charged co-monomers can cause the copolymer to lose its thermosensitivity, but interaction with charged molecules can restore it. nih.gov The ability to tune the LCST and swelling ratio through copolymer composition and environmental conditions makes these isopropyl-containing hydrogels valuable for applications such as controlled drug delivery and sensing. nih.govmdpi.comrsc.org

| Copolymer Composition (NIPAM:Co-monomer Ratio) | Co-monomer | Stimuli Response | Notes | Source |

| Varied | Methacrylic Acid (MAA) | Thermo- and pH- | LCST depends on pH and hydrophobicity of acrylic acid derivative unit | rsc.org |

| 3:2 (mass ratio) | Allylamine Hydrochloride | Thermo- and pH- | Highest pH-response at this ratio | scirp.org |

| Varied | Acrylamide (AAm) | Thermo- and pH- | Dual stimuli-responsive drug release demonstrated | mdpi.com |

| N/A | Methacrylic Acid (MAA) | pH/Thermo-responsive | Restores thermosensitivity after electrostatic interaction with drugs | nih.gov |

Morpholino oligonucleotides (PMOs) are synthetic nucleic acid analogs characterized by morpholine (B109124) rings linked by phosphorodiamidate groups. nih.govmdpi.comnih.govresearchgate.net This modified backbone provides stability against nucleases and contributes to good cell permeability. mdpi.comresearchgate.net While the core morpholino structure does not inherently contain an isopropyl group, chemical modifications to enhance the properties of morpholino oligonucleotides, including cell permeability, are an active area of research. Strategies to improve cell entry include conjugation with cell-penetrating peptides or the introduction of cationic charges into the backbone. google.comgoogle.com Although specific examples of morpholino oligonucleotide derivatives directly incorporating an isopropyl moiety for enhanced cell permeability are not prominently detailed in the provided search results, the general principle of chemical modification to tune properties is well-established for these molecules. A patent mentions isopropyl as an example of an alkyl substituent that could be part of novel morpholino oligonucleotide derivatives designed for improved cell permeability and nucleic acid affinity. google.com

Inverse opal photonic crystal hydrogels (IOPCHs) are advanced materials fabricated using opal photonic crystal (OPC) templates. mdpi.comrsc.org The process typically involves infiltrating the ordered structure of an OPC template with a hydrogel precursor solution, followed by polymerization and subsequent removal of the template, resulting in a material with an interconnected porous structure that is the inverse of the original opal. mdpi.comrsc.org

Isopropyl-containing polymers, particularly PNIPAM, are frequently used as the hydrogel component in IOPCHs due to their stimuli-responsive nature. mdpi.comrsc.org The thermo-responsive swelling and deswelling of PNIPAM within the inverse opal structure allows for the modulation of the material's optical properties, such as its structural color or reflection spectrum, in response to temperature changes. mdpi.comrsc.orgrsc.org This change in optical properties arises from alterations in the hydrogel's volume, which affects the periodicity of the inverse opal structure and thus the diffraction of light. rsc.org

Furthermore, by incorporating pH-responsive monomers alongside N-isopropylacrylamide, IOPCHs can be engineered to respond to changes in pH, providing a dual-responsive material. rsc.orgjlu.edu.cn These pH- and thermo-responsive IOPCHs have potential applications as sensors, smart displays, and in other areas where visually detectable responses to environmental changes are desired. rsc.orgjlu.edu.cnrsc.orgacs.org The ordered porous structure of IOPCHs, combined with the responsive properties imparted by polymers like PNIPAM, enables selective sensing of various chemical and biological entities through observable optical shifts. mdpi.comrsc.org

| Hydrogel Component | Template Type | Stimuli Response | Key Feature / Application | Source |

| Poly(N-isopropylacrylamide) (PNIPAM) | Colloidal Crystal | Thermo-responsive | Used to produce hydrogel inverse opals | mdpi.comrsc.org |

| PNIPAM-co-Methacrylic Acid (MAA) Copolymer | Silica (B1680970) Colloidal Crystal | pH-responsive | Structural color change with pH changes | jlu.edu.cn |

| PNIPAM-co-Polyacrylamide (PAAm) with PTCA | N/A | pH-responsive | Film color changes between dark brown and bright yellow | rsc.org |

| Acrylamide (AM) and Hydroxyethyl Methacrylate (HEMA) | Colloidal Crystal | pH, Ionic Strength | Selective sensing of lead ions | rsc.org |

| Poly(2-hydroxyethyl methacrylate) (PHEMA) | Polystyrene Colloidal Crystal | Chemical-responsive | Tunable stop band in different chemical solutions | acs.org |

Vii. Advanced Analytical Techniques for Isopropyl Opc Characterization and Detection

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for separating complex mixtures and quantifying individual components. Various modes are utilized depending on the physical and chemical properties of the analytes.

Gas Chromatography (GC) and Headspace-GC for Residual Solvents (e.g., Isopropyl Alcohol)

Gas Chromatography (GC) is a widely used technique for the separation and analysis of volatile and semi-volatile compounds. Headspace-GC (HS-GC) is particularly valuable for detecting and quantifying residual solvents in various matrices, including pharmaceuticals and food products. Residual solvents are organic volatile chemicals used or produced during manufacturing processes that are not completely removed by practical techniques. asianpubs.orgsphinxsai.com Isopropyl alcohol (IPA), a common solvent, can be present as a residual impurity. asianpubs.orgsphinxsai.com

HS-GC involves placing a sample in a sealed vial, heating it to a specific temperature to allow volatile components to partition into the headspace gas phase, and then injecting an aliquot of the headspace gas onto the GC column for separation. asianpubs.org Flame Ionization Detection (FID) is a common detection method for GC-HS analysis of organic solvents like isopropyl alcohol due to its sensitivity to organic compounds. asianpubs.org

Methods have been developed and validated for the simultaneous determination of residual solvents, including isopropyl alcohol, in various products. For instance, a GC-HS-FID method was developed for the determination of isopropyl alcohol and dichloromethane (B109758) in dosage forms, showing retention times of 10.8 and 11.4 minutes, respectively, under specific conditions. asianpubs.org Another GC-headspace method was developed for the quantification of isopropyl alcohol in ethosuximide, demonstrating precision and robustness with variations in parameters like column temperature and flow rate. ukaazpublications.com The limit of quantification (LOQ) for IPA using HSS-GC has been reported in the range of 1.51 mg/L in food samples. nih.gov

Liquid Chromatography (LC) Techniques (e.g., HPLC-DAD for Isopropyl Palmitate, Ion-Pair Reversed-Phase LC for Phosphorothioated Oligonucleotides)

Liquid Chromatography (LC) techniques are indispensable for analyzing compounds that are less volatile or thermally labile than those suitable for GC. High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is a powerful combination for the separation, identification, and quantification of various compounds based on their UV-Vis absorbance spectra.

HPLC-DAD has been successfully applied to the analysis of isopropyl palmitate, an ester of isopropyl alcohol and palmitic acid. wikipedia.orgfishersci.se For example, an HPLC-DAD method was developed to evaluate the release kinetics of isopropyl palmitate from bioactive bilayer films. The method utilized an isocratic mobile phase of methanol (B129727)/water (50:50) and detected isopropyl palmitate at 230 nm with a retention time of 3.436 minutes. mdpi.com This demonstrates the utility of HPLC-DAD for quantifying isopropyl palmitate in complex matrices. mdpi.comresearchgate.net Furthermore, HPLC-DAD methods have been developed for the low-level detection and quantification of impurities, such as isopropyl p-toluenesulfonate, in isopropyl esters like isopropyl palmitate. oatext.comoatext.com